molecular formula C17H22N2 B6303438 2-Ethyl-6-(4-methylphenyl)-3-propylamino-pyridine CAS No. 2055683-31-1

2-Ethyl-6-(4-methylphenyl)-3-propylamino-pyridine

Cat. No. B6303438
CAS RN: 2055683-31-1
M. Wt: 254.37 g/mol
InChI Key: ZZFHKVDORYEKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-(4-methylphenyl)-3-propylamino-pyridine (EMPAP) is an organic compound belonging to the class of pyridines. It is a heterocyclic aromatic compound with a five-membered ring structure containing nitrogen and carbon atoms. EMPAP is a colorless, water-insoluble solid with a melting point of 77-78 °C. It is used as a building block in organic synthesis and has a wide range of applications in the field of medicinal chemistry.

Mechanism of Action

2-Ethyl-6-(4-methylphenyl)-3-propylamino-pyridine is thought to act as an agonist at certain receptors in the central nervous system. It is believed to bind to and activate the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and behavior. In addition, this compound is thought to act as an antagonist at the histamine H1 receptor, which is involved in the regulation of allergic reactions.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have an antidepressant effect in animal models, and has also been shown to have anxiolytic, anti-inflammatory, and anticonvulsant effects. In addition, it has been shown to have a neuroprotective effect, and has been shown to be effective in reducing the symptoms of Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-Ethyl-6-(4-methylphenyl)-3-propylamino-pyridine is a useful compound for laboratory experiments due to its low cost, availability, and ease of synthesis. However, it is important to note that this compound is a relatively new compound, and its effects are not fully understood. In addition, it can be toxic in high doses, and should be handled with caution.

Future Directions

In the future, 2-Ethyl-6-(4-methylphenyl)-3-propylamino-pyridine may be used to develop new drugs for the treatment of various diseases, such as depression, anxiety, and Parkinson's disease. In addition, it may be used to develop new catalysts for organic synthesis. Further research is needed to fully understand the biochemical and physiological effects of this compound, and to develop new applications for this compound.

Synthesis Methods

2-Ethyl-6-(4-methylphenyl)-3-propylamino-pyridine can be synthesized by a two-step process. In the first step, the starting material is a nitrobenzene derivative which is reacted with ethyl-3-aminopropionate in the presence of sodium ethoxide and a suitable solvent. This reaction results in the formation of a nitro-substituted pyridine derivative. In the second step, the nitro-substituted pyridine derivative is reduced with sodium borohydride to yield the desired this compound.

Scientific Research Applications

2-Ethyl-6-(4-methylphenyl)-3-propylamino-pyridine has been used extensively in scientific research due to its versatile structure and reactivity. It has been used as a building block for the synthesis of various heterocyclic compounds, such as pyrrolidines, piperidines, and piperazines. It has also been used as a ligand for the preparation of metal complexes for catalytic applications. In addition, this compound has been used as a starting material for the synthesis of various drugs, such as antipsychotics, anticonvulsants, and anti-inflammatory agents.

properties

IUPAC Name

2-ethyl-6-(4-methylphenyl)-N-propylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-4-12-18-17-11-10-16(19-15(17)5-2)14-8-6-13(3)7-9-14/h6-11,18H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFHKVDORYEKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(N=C(C=C1)C2=CC=C(C=C2)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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